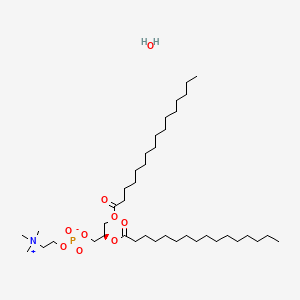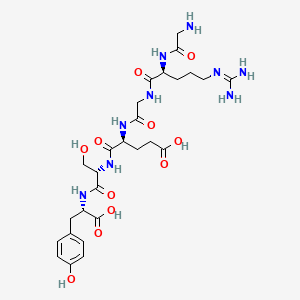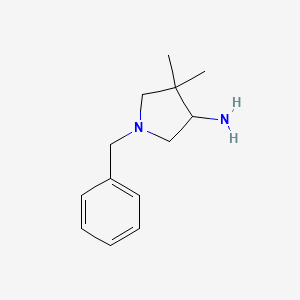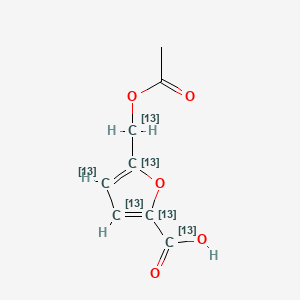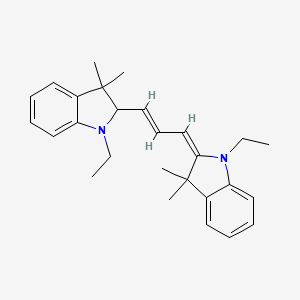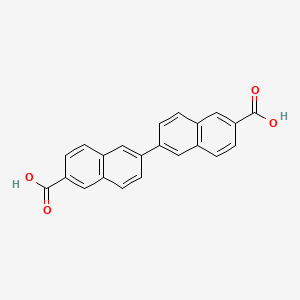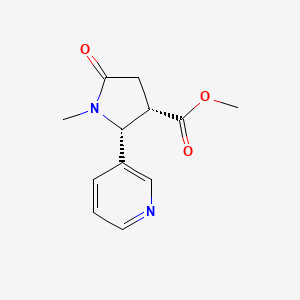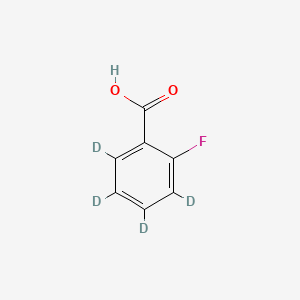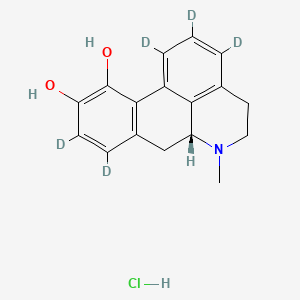
4,7-seco-Tebipenemoic Acid Pivoxil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,7-seco-Tebipenemoic Acid Pivoxil is a chemical compound with the molecular formula C22H33N3O7S2 and a molecular weight of 515.64 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4,7-seco-Tebipenemoic Acid Pivoxil are not detailed in the search results. It’s known that its molecular formula is C22H33N3O7S2 and it has a molecular weight of 515.64 .Scientific Research Applications
Chromatographic Studies and Degradation Kinetics
A high-performance liquid chromatography-diode array detector (HPLC-DAD) method was developed for stability studies of tebipenem pivoxil, focusing on its separation from the main degradation product—tebipenem. This study highlighted the application of chromatographic approaches to understand the kinetics of conversion from tebipenem pivoxil to tebipenem, including monitoring other degradation products in various conditions such as acid-base hydrolysis and oxidation Cielecka‐Piontek, Zalewski, & Paczkowska, 2015.
Structural Analysis through Vibrational Spectroscopy
Vibrational (FT-IR, Raman) and DFT analyses were performed on crystalline tebipenem and its ester, providing insights into the structure of labile drugs. This research supports the use of spectroscopy for characterizing molecular structures, significantly aiding in drug design and development Paczkowska, Mizera, Dzitko, Lewandowska, Zalewski, & Cielecka‐Piontek, 2017.
Crystallographic Studies
The crystal structure of a synthetic precursor related to tebipenem pivoxil was elucidated, providing valuable information on molecular interactions and stability. This research underscores the role of crystallography in understanding the structural aspects of pharmaceutical compounds, which is crucial for drug development Sugiura, Ichimaru, Kato, Imai, Kurosaki, & Hayashi, 2021.
Pharmacokinetic and Clinical Efficacy Studies
Studies on tebipenem pivoxil's pharmacokinetic profile and its clinical efficacy for treating acute otitis media in pediatric patients highlighted the drug's excellent penetration into middle ear effusion. This research demonstrates the application of pharmacokinetic analyses in evaluating drug efficacy and optimizing dosing regimens for specific patient populations Sugita, 2013.
Mechanism of Action and Antibacterial Properties
Tebipenem pivoxil's mechanism of action, involving the inhibition of penicillin-binding proteins, and its potent antibacterial activity against a wide range of pathogens, were examined. This research is crucial for understanding how tebipenem pivoxil works at the molecular level and its potential application in treating multidrug-resistant bacterial infections Lacasse, Brouillette, Larose, Parr, Rubio, & Malouin, 2019.
properties
CAS RN |
1380688-27-6 |
|---|---|
Product Name |
4,7-seco-Tebipenemoic Acid Pivoxil |
Molecular Formula |
C22H33N3O7S2 |
Molecular Weight |
515.64 |
IUPAC Name |
(2S,3R)-2-[(2S,3R)-4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-5-(2,2-dimethylpropanoyloxymethoxycarbonyl)-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C22H33N3O7S2/c1-11-15(14(12(2)26)18(27)28)24-16(19(29)31-10-32-20(30)22(3,4)5)17(11)34-13-8-25(9-13)21-23-6-7-33-21/h11-15,24,26H,6-10H2,1-5H3,(H,27,28)/t11-,12-,14-,15-/m1/s1 |
InChI Key |
XRCZSPQKQSSDGX-QHSBEEBCSA-N |
SMILES |
CC1C(NC(=C1SC2CN(C2)C3=NCCS3)C(=O)OCOC(=O)C(C)(C)C)C(C(C)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



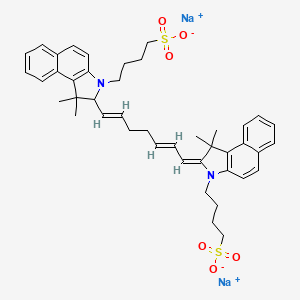
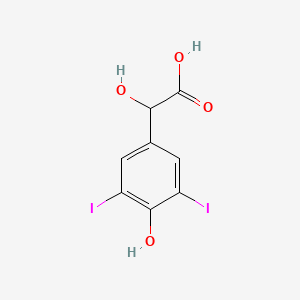
![2-(2-Methylcyclopentyl)-1H-benzo[d]imidazole](/img/structure/B589430.png)
